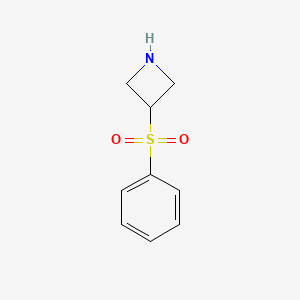

3-(Benzenesulfonyl)azetidine

カタログ番号 B581432

CAS番号:

1206970-11-7

分子量: 197.252

InChIキー: ZAKRJACOZVLRFD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

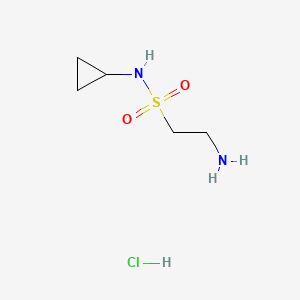

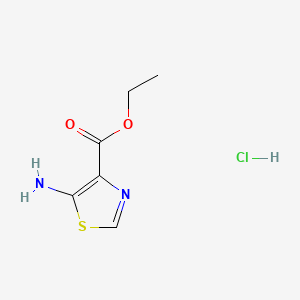

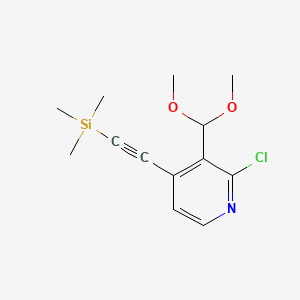

3-(Benzenesulfonyl)azetidine is a chemical compound with the molecular formula C9H11NO2S . It has a molecular weight of 233.72 . The IUPAC name for this compound is 3-(phenylsulfonyl)azetidine hydrochloride .

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)azetidine is represented by the linear formula C9H12ClNO2S . The InChI code for this compound is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H .Chemical Reactions Analysis

Azetidines can be synthesized via aza Paternò–Büchi reactions . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . This method is considered one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用

1. Synthesis of Azetidines by Aza Paternò–Büchi Reactions

- Summary of Application: The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

- Methods of Application: This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .

- Results or Outcomes: This method has been used for the synthesis of complex natural products .

2. Synthesis and Reactivity of Azetidines

- Summary of Application: Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

- Methods of Application: The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .

- Results or Outcomes: Recent advances in the chemistry and reactivity of azetidines have been reported .

3. Synthesis of Small Head-to-Tail Cyclic Peptides

- Summary of Application: The 3-amino-azetidine (3-AAz) subunit is introduced as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides .

- Methods of Application: The method involves the use of the 3-AAz subunit in the synthesis of tetra-, penta- and hexapeptides .

- Results or Outcomes: Greatly improved cyclizations of these peptides under standard reaction conditions are achieved .

4. Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis

- Summary of Application: The invention of new [2+2] cycloaddition reactions has been one of the most important developments in azetidine synthesis .

- Methods of Application: This method involves the use of [2+2] cycloaddition reactions for the synthesis of azetidines .

- Results or Outcomes: This method has been used for the synthesis of complex natural products .

5. Applications of Metalated Azetidines

- Summary of Application: Metalated azetidines have found applications in various areas of organic synthesis .

- Methods of Application: This method involves the use of metalated azetidines in organic synthesis .

- Results or Outcomes: This method has been used for the synthesis of complex natural products .

6. Facile Opening with Carbon Nucleophiles

- Summary of Application: The facile opening of azetidines with carbon nucleophiles is another important application .

- Methods of Application: This method involves the use of carbon nucleophiles for the opening of azetidines .

- Results or Outcomes: This method has been used for the synthesis of complex natural products .

7. Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization

- Summary of Application: Aziridines and azetidines are used as building blocks for polyamines through anionic and cationic ring-opening polymerization .

- Methods of Application: The polymerization of ring-strained nitrogen containing monomers, such as aziridines and azetidines, is controlled to produce polymers .

- Results or Outcomes: The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

8. Synthesis of Azetidines and Functionalization

- Summary of Application: The synthesis and functionalization of azetidines have seen remarkable advances .

- Methods of Application: The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

- Results or Outcomes: Recent examples of using azetidines as motifs in drug discovery, polymerization and chiral templates are discussed .

9. Synthesis of 3-Substituted Azetidines

- Summary of Application: The most typical strategy to synthesize 3-substituted azetidines is through the use of palladium catalysts and phosphine ligands .

- Methods of Application: This method starts from the corresponding 3-iodo-azetidine .

- Results or Outcomes: An azetidine–zinc complex is generated before the subsequent reactions .

特性

IUPAC Name |

3-(benzenesulfonyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRJACOZVLRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704850 |

Source

|

| Record name | 3-(Benzenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)azetidine | |

CAS RN |

1206970-11-7 |

Source

|

| Record name | 3-(Benzenesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde

1171920-28-7

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)